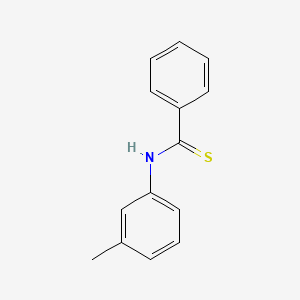![molecular formula C9H7ClN2O2S B13033833 Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13033833.png)
Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate typically involves the reaction of 7-methyl-3H-thieno[3,2-D]pyrimidin-4-one with phosphorus oxychloride. The reaction is carried out under reflux conditions in an inert atmosphere, usually nitrogen, for about 2 hours. The resulting solution is then cooled to room temperature and neutralized by carefully pouring it into a saturated aqueous solution of sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions, often carried out in dichloromethane (DCM) at low temperatures.
Major Products Formed
Substitution Reactions: Products include various substituted thienopyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate has several scientific research applications:
Pharmaceutical Research: It is used as a building block in the synthesis of potential neuroprotective and anti-neuroinflammatory agents.
Chemical Research: The compound is studied for its unique chemical properties and reactivity, contributing to the development of new synthetic methodologies.
Biological Research: It is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective applications, the compound has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions help reduce neuronal death and inflammation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-methylthieno[3,2-D]pyrimidin-4-amine
- Ethyl 4-chloro-5-methylthieno[2,3-D]pyrimidine-6-carboxylate
Uniqueness
Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups on the thienopyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C9H7ClN2O2S |
|---|---|
Molekulargewicht |
242.68 g/mol |
IUPAC-Name |
methyl 4-chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2S/c1-4-5-7(8(10)12-3-11-5)15-6(4)9(13)14-2/h3H,1-2H3 |
InChI-Schlüssel |
VCMDQLBWGGAJKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=C1N=CN=C2Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


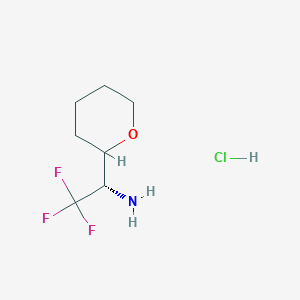
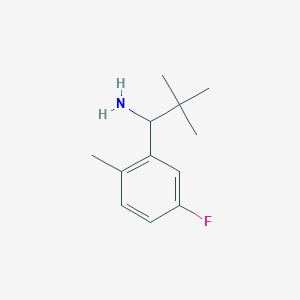
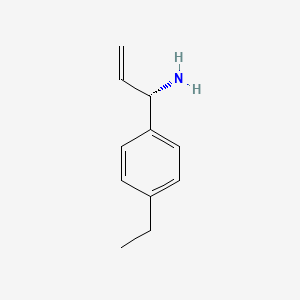
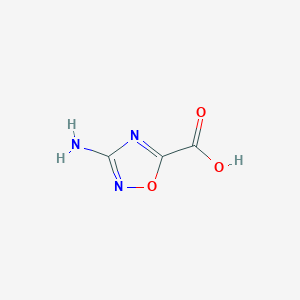

![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13033782.png)
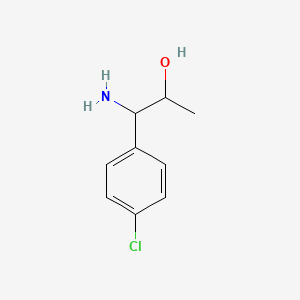
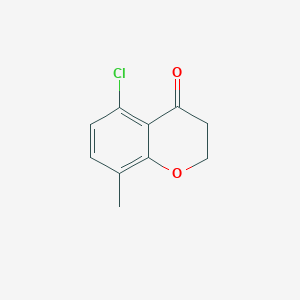
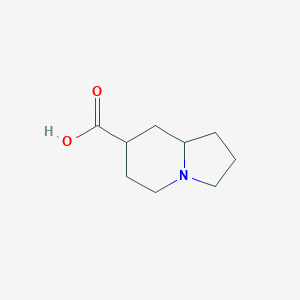
![2-Tert-butyl 5-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B13033815.png)
![3-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033817.png)
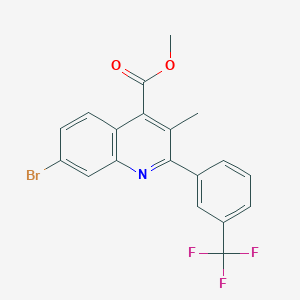
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13033824.png)
